molecular formula C20H18IN3O3 B11233428 2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B11233428
M. Wt: 475.3 g/mol
InChI Key: HCEWBAQQCXOFQN-UHFFFAOYSA-N
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Description

2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features an iodine atom, a benzamide group, and a pyridazine ring substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the iodination of the benzamide. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Iodination of the Benzamide: This can be carried out using iodine or iodinating reagents under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodine atom can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

2-iodo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can be compared with other similar compounds, such as:

    2-iodo-N-(4-methoxybenzyl)benzamide: This compound shares the benzamide and iodine features but differs in the substitution pattern.

    Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H18IN3O3

Molecular Weight

475.3 g/mol

IUPAC Name

2-iodo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C20H18IN3O3/c1-26-15-8-6-14(7-9-15)18-10-11-19(24-23-18)27-13-12-22-20(25)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

HCEWBAQQCXOFQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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